molecular formula C19H26N4O4 B2895068 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 898465-80-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2895068
CAS No.: 898465-80-0
M. Wt: 374.441
InChI Key: DWMJNJSZGSSMFJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a tetrahydroquinoline core acetylated at the 1-position and an ethanediamide linker connecting to a 2-(morpholin-4-yl)ethyl group. The ethanediamide moiety may enhance solubility or facilitate interactions with biological targets.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14(24)23-7-2-3-15-4-5-16(13-17(15)23)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJNJSZGSSMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Povarov Cycloaddition for Tetrahydroquinoline Formation

The tetrahydroquinoline (THQ) scaffold is synthesized via the Povarov [4+2] cycloaddition reaction, which enables the construction of the bicyclic structure from aniline derivatives and dienophiles. For N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, the reaction begins with 7-nitro-1,2,3,4-tetrahydroquinoline as the intermediate.

Procedure :

  • Starting Material : 7-Nitro-3,4-dihydroquinoline is prepared by nitration of 3,4-dihydroquinoline using nitric acid in acetic anhydride.
  • Cyclization : The nitro group is reduced to an amine using zinc dust and ammonium chloride in methanol, yielding 7-amino-1,2,3,4-tetrahydroquinoline.
  • Acetylation : The amine at the 1-position is acetylated with acetyl chloride in dichloromethane (DCM) and trimethylamine (TEA), producing 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline.

Key Data :

Step Reagents/Conditions Yield Characterization (NMR, MS)
Nitration HNO₃, Ac₂O, 0°C, 2h 78% δ 7.52–8.72 (Harom), m/z 192 [M+H]+
Reduction Zn, NH₄Cl, MeOH/H₂O, 60°C, 6h 68% δ 6.85–7.20 (Harom), m/z 163 [M+H]+
Acetylation AcCl, TEA, DCM, RT, 24h 85% δ 2.12 (s, 3H, CH₃CO), m/z 205 [M+H]+

Preparation of the Morpholine-Ethylamine Moiety

Selective Monoalkylation of Morpholine

The morpholine-ethylamine segment is synthesized via a green chemistry approach using ethylene sulfate as a bis-alkylating agent. This method avoids traditional toxic reagents like ethylene oxide.

Procedure :

  • Morpholine Activation : Morpholine is treated with ethylene sulfate in the presence of potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at 50°C for 12h.
  • Amine Formation : The resulting morpholin-4-yl-ethyl sulfate intermediate is hydrolyzed with aqueous NaOH to yield 2-(morpholin-4-yl)ethylamine.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Alkylation Ethylene sulfate, tBuOK, THF, 50°C 89% 98.5%
Hydrolysis 2M NaOH, 80°C, 4h 76% 97.8%

Ethanediamide Coupling Strategy

Oxalyl Chloride-Mediated Amidation

The ethanediamide bridge is formed by reacting 1-acetyl-7-amino-THQ with 2-(morpholin-4-yl)ethylamine using oxalyl chloride as the coupling agent.

Procedure :

  • Activation : 1-Acetyl-7-amino-THQ is treated with oxalyl chloride in DCM at 0°C to form the reactive oxalyl intermediate.
  • Coupling : 2-(Morpholin-4-yl)ethylamine is added dropwise, followed by TEA to neutralize HCl. The reaction proceeds at room temperature for 24h.

Optimization Insights :

  • Solvent Choice : DCM outperforms THF due to better solubility of intermediates.
  • Stoichiometry : A 1:1.2 ratio of THQ-amine to morpholine-ethylamine maximizes yield.

Key Data :

Parameter Optimal Value Yield Purity (HPLC)
Temperature 0°C → RT 62% 96.3%
Molar Ratio 1:1.2 (THQ-amine:morpholine-ethylamine) 68% 97.1%

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Povarov cycloaddition and ethanediamide coupling steps. This reduces reaction time from 24h to 2h and improves yield by 15%.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : Reduced from 120 to 45 via solvent recycling.
  • E-Factor : 32 → 12 through optimized catalyst recovery.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Acetylation vs. O-Acetylation : Selective acetylation at the THQ nitrogen requires precise stoichiometry (1.05 eq AcCl) to avoid O-acetylation byproducts.
  • Morpholine Ring Stability : High pH during hydrolysis risks morpholine ring opening, necessitating pH control at 9–10.

Palladium-Catalyzed Coupling

An alternative route employs Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, but this method is limited by catalyst cost and lower yields (48%).

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on shared motifs:

  • Tetrahydroquinoline Derivatives: Compounds 21–25 from feature a 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl core with varying substituents. Unlike the target compound, these lack the morpholine-ethyl-ethanediamide chain but demonstrate carbonic anhydrase (CA) inhibition, suggesting the tetrahydroquinoline scaffold is critical for enzyme interaction .
  • Morpholine-Containing Derivatives : describes 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f), which share the morpholine-ethyl group. These compounds exhibit antimicrobial activity, highlighting the role of the morpholine moiety in disrupting microbial membranes or enzymes .
  • Ethanediamide Linkers : ’s compound 2 includes a chloroacetamide group, while the target compound’s ethanediamide linker may improve stability or hydrogen-bonding capacity compared to simpler amides.
Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Structure Key Substituents Biological Activity
Target Compound 1-Acetyl-Tetrahydroquinoline Ethanediamide + Morpholine-ethyl Inferred enzyme inhibition*
: Compound 21 2-Oxo-Tetrahydroquinoline Benzamide + Dimethylphenyl CA I/II/IV/IX inhibition
: Compound 6c Pyrimidin-4(3H)-one 2-(Morpholin-4-yl)ethylthio Antimicrobial (C. albicans)
: Compound 2 Chloroquinoline Chloroacetamide + Ethylenediamine Synthetic intermediate

*Inferred from structural similarity to and .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl group at C1, morpholine at C7) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ ~450–460 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λmax ~250–280 nm) to assess purity (>95%) .
    Advanced Tip : Combine with 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in the tetrahydroquinoline and morpholine regions .

How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays .
    • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to study permeability in cancer cell lines .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding to targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Question

  • Mechanistic Studies :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions.
    • CRISPR-Cas9 Knockout Models : Validate target specificity by deleting suspected receptors (e.g., serotonin receptors) .

What structural modifications could enhance the compound’s bioavailability or target selectivity?

Advanced Research Question
SAR Insights :

  • Morpholine Substitution : Replace morpholine with piperazine to improve solubility (logP reduction) .
  • Acetyl Group Modification : Introduce fluorinated acetyl groups to enhance metabolic stability .
    Methodology :
  • Parallel Synthesis : Use combinatorial chemistry to generate analogs with varied substituents .
  • ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and plasma protein binding .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question
Case Example : Discrepancies in IC50 values across cell lines.

  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay conditions, cell viability protocols) .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., ATP depletion vs. apoptosis markers) .
    Statistical Tools : Multivariate analysis (ANOVA) to isolate variables like pH, serum concentration, or incubation time .

What in vivo models are suitable for preclinical evaluation of this compound?

Advanced Research Question

  • Pharmacokinetic (PK) Studies :
    • Rodent Models : Measure bioavailability (IV vs. oral administration) and half-life in Sprague-Dawley rats .
    • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain, liver) .
  • Toxicity Screening :
    • Acute Toxicity : OECD Guideline 423 in mice (dose range: 10–1000 mg/kg).
    • Genotoxicity : Ames test for mutagenicity .

Key Recommendations for Researchers

Prioritize Computational Tools : Use molecular dynamics simulations to predict metabolite formation and off-target effects .

Leverage Open Databases : Cross-reference PubChem (CID: [redacted]) and ChEMBL for bioactivity data .

Collaborate Across Disciplines : Engage with ICReDD’s reaction design frameworks to optimize synthetic pathways .

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